molecular formula C13H12N4O3S2 B4113480 N-(3-nitrophenyl)-2-(2-thienylacetyl)hydrazinecarbothioamide

N-(3-nitrophenyl)-2-(2-thienylacetyl)hydrazinecarbothioamide

Cat. No. B4113480
M. Wt: 336.4 g/mol
InChI Key: FAFMXKUUFQVLDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-nitrophenyl)-2-(2-thienylacetyl)hydrazinecarbothioamide, also known as NTAC, is a chemical compound that has been extensively studied for its potential applications in scientific research. NTAC is a hydrazinecarbothioamide derivative that has been synthesized through a series of chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-nitrophenyl)-2-(2-thienylacetyl)hydrazinecarbothioamide is not fully understood. It is believed that N-(3-nitrophenyl)-2-(2-thienylacetyl)hydrazinecarbothioamide may exert its anticancer effects by inducing apoptosis, or programmed cell death, in cancer cells. N-(3-nitrophenyl)-2-(2-thienylacetyl)hydrazinecarbothioamide may also inhibit the growth and proliferation of cancer cells by interfering with their DNA replication and protein synthesis. The mechanism of action of N-(3-nitrophenyl)-2-(2-thienylacetyl)hydrazinecarbothioamide in the treatment of Alzheimer's disease and other neurodegenerative disorders is also not fully understood but may involve the regulation of neurotransmitters in the brain.
Biochemical and Physiological Effects:
N-(3-nitrophenyl)-2-(2-thienylacetyl)hydrazinecarbothioamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. N-(3-nitrophenyl)-2-(2-thienylacetyl)hydrazinecarbothioamide has also been shown to reduce the levels of certain inflammatory markers in the body, indicating its potential anti-inflammatory properties. Additionally, N-(3-nitrophenyl)-2-(2-thienylacetyl)hydrazinecarbothioamide has been shown to have a protective effect on the liver and kidneys, indicating its potential use as a hepatoprotective and nephroprotective agent.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-nitrophenyl)-2-(2-thienylacetyl)hydrazinecarbothioamide in lab experiments is its high purity and stability. N-(3-nitrophenyl)-2-(2-thienylacetyl)hydrazinecarbothioamide can be synthesized in high yields and is relatively stable under standard laboratory conditions. However, one limitation of using N-(3-nitrophenyl)-2-(2-thienylacetyl)hydrazinecarbothioamide in lab experiments is its potential toxicity. N-(3-nitrophenyl)-2-(2-thienylacetyl)hydrazinecarbothioamide has been shown to have cytotoxic effects on certain cell lines, indicating that it may not be suitable for use in all types of experiments.

Future Directions

There are several future directions for research on N-(3-nitrophenyl)-2-(2-thienylacetyl)hydrazinecarbothioamide. One area of future research could be the development of more efficient synthesis methods for N-(3-nitrophenyl)-2-(2-thienylacetyl)hydrazinecarbothioamide. Another area of future research could be the identification of the specific mechanisms of action of N-(3-nitrophenyl)-2-(2-thienylacetyl)hydrazinecarbothioamide in cancer therapy and neurodegenerative disorders. Additionally, further research could be conducted to determine the potential use of N-(3-nitrophenyl)-2-(2-thienylacetyl)hydrazinecarbothioamide as an antibiotic and antifungal agent. Overall, N-(3-nitrophenyl)-2-(2-thienylacetyl)hydrazinecarbothioamide is a promising chemical compound that has the potential to be used in a variety of scientific research applications.

Scientific Research Applications

N-(3-nitrophenyl)-2-(2-thienylacetyl)hydrazinecarbothioamide has been studied for its potential applications in scientific research. It has been shown to have anticancer properties and has been studied for its potential use in cancer therapy. N-(3-nitrophenyl)-2-(2-thienylacetyl)hydrazinecarbothioamide has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, N-(3-nitrophenyl)-2-(2-thienylacetyl)hydrazinecarbothioamide has been studied for its potential use as an antibiotic and antifungal agent.

properties

IUPAC Name

1-(3-nitrophenyl)-3-[(2-thiophen-2-ylacetyl)amino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O3S2/c18-12(8-11-5-2-6-22-11)15-16-13(21)14-9-3-1-4-10(7-9)17(19)20/h1-7H,8H2,(H,15,18)(H2,14,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAFMXKUUFQVLDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=S)NNC(=O)CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-nitrophenyl)-2-(thiophen-2-ylacetyl)hydrazinecarbothioamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-nitrophenyl)-2-(2-thienylacetyl)hydrazinecarbothioamide
Reactant of Route 2
Reactant of Route 2
N-(3-nitrophenyl)-2-(2-thienylacetyl)hydrazinecarbothioamide
Reactant of Route 3
Reactant of Route 3
N-(3-nitrophenyl)-2-(2-thienylacetyl)hydrazinecarbothioamide
Reactant of Route 4
N-(3-nitrophenyl)-2-(2-thienylacetyl)hydrazinecarbothioamide
Reactant of Route 5
N-(3-nitrophenyl)-2-(2-thienylacetyl)hydrazinecarbothioamide
Reactant of Route 6
N-(3-nitrophenyl)-2-(2-thienylacetyl)hydrazinecarbothioamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.